BenchChemオンラインストアへようこそ!

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate

androgen receptor transactivation R-SAT assay

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate (CAS 1185300-14-4) is the oxalate salt of ACP‑105, a synthetic, non‑steroidal, orally available selective androgen receptor modulator (SARM). ACP‑105 acts as a partial agonist at the androgen receptor (AR), with agonist efficacy calibrated against dihydrotestosterone (DHT, 100%).

Molecular Formula C16H23ClN2O4
Molecular Weight 342.82 g/mol
CAS No. 1185300-14-4
Cat. No. B1389915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate
CAS1185300-14-4
Molecular FormulaC16H23ClN2O4
Molecular Weight342.82 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C14H21ClN2.C2H2O4/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17;3-1(4)2(5)6/h3-4,7-8,14H,1-2,5-6,9-11,16H2;(H,3,4)(H,5,6)
InChIKeyQOZOJRDHKFDHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate (ACP-105) – Research SARM Procurement Baseline


2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate (CAS 1185300-14-4) is the oxalate salt of ACP‑105, a synthetic, non‑steroidal, orally available selective androgen receptor modulator (SARM). ACP‑105 acts as a partial agonist at the androgen receptor (AR), with agonist efficacy calibrated against dihydrotestosterone (DHT, 100%). The compound emerged from a hit‑to‑lead optimisation campaign that delivered both potent AR agonists and antagonists from the same chemical series [1]. Its molecular formula is C14H21ClN2 (free base) and C16H23ClN2O4 (oxalate), and it is supplied as a research‑grade chemical typically characterised by ≥95% purity.

Why SARMs Cannot Be Interchanged: The Case for ACP‑105-Containing Procurement Specifications


Selective androgen receptor modulators (SARMs) display highly divergent pharmacological profiles despite belonging to the same mechanistic class. ACP‑105 was intentionally designed as a partial AR agonist with a specific balance of anabolic versus androgenic activity in vivo [1]. Closely related compounds from the same chemical series—exemplified by the full antagonist compound‑13—exhibit opposite functional activity at the AR T877A mutant [1]. Furthermore, the metabolic liability of the azepane scaffold varies markedly with subtle structural modifications, meaning that a generic SARM listing cannot guarantee equivalent metabolic stability, tissue selectivity, or receptor activation mode. The quantitative evidence below demonstrates precisely where ACP‑105 diverges from its nearest structural and functional analogues.

Quantitative Differentiators of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate Against Closest Analogs


AR Transactivation Potency: ACP‑105 vs. Testosterone and Dihydrotestosterone

In the receptor selection and amplification technology (R‑SAT) assay, ACP‑105 (1) activated wild‑type AR with a pEC50 of 8.7 ± 0.2 (EC50 ≈ 2.0 nM) and the T877A mutant with pEC50 9.0 ± 0.3 (EC50 ≈ 1.0 nM). Agonist efficacy reached 102 ± 11% relative to the full agonist dihydrotestosterone (DHT, set to 100%). By comparison, the endogenous agonist testosterone (T) and the pure antagonist flutamide (F) showed no activity (NA) in the same assay [1]. The near‑full efficacy combined with sub‑nanomolar potency on the T877A mutant distinguishes ACP‑105 from the pure antagonist compound‑13, which displayed no agonist activity at either AR variant [2].

androgen receptor transactivation R-SAT assay partial agonism

In Vivo Anabolic vs. Androgenic Selectivity: ACP‑105 Compared with Testosterone Propionate

In a 2‑week chronic study in castrated male rats, ACP‑105 (1 mg/kg/day, oral) produced a 67% reversal of orchidectomy‑induced levator ani muscle atrophy, whereas testosterone propionate achieved a 48% reversal of prostate atrophy at its therapeutic dose. ACP‑105 generated only a 21% reversal of prostate atrophy [1]. This yields an anabolic‑to‑androgenic selectivity ratio of approximately 3.2:1, substantially higher than the approximately 1:1 ratio typically observed for testosterone [2].

tissue selectivity levator ani prostate castrated rat model

Hepatic Microsomal Stability: ACP‑105 vs. Structurally Related AR Modulators

The intrinsic clearance (CLint) of ACP‑105 measured in human liver microsomes was 28 μL/(min·mg) and 70 μL/(min·mg) in rat microsomes [1]. This compares favourably to the earlier pyrrolidine analogue (compound‑4) which exhibited a substantially higher human CLint (148 μL/(min·mg)), and the tropane analogue (compound‑6, CLint 114 μL/(min·mg)) [1]. The azepane ring thus confers superior metabolic stability while retaining high AR potency.

intrinsic clearance human liver microsomes metabolic stability drug discovery

Partial AR Agonism: ACP‑105 vs. Full Androgen Agonists and Pure Antagonists

Within the same chemical series, subtle structural modifications yielded compounds spanning the full pharmacological spectrum: ACP‑105 (1) is a partial agonist (102% of DHT), whereas compound‑13 is a pure AR antagonist that lacks agonistic activity at both wild‑type and T877A mutant receptors [1]. The partial agonist profile is believed to contribute to the observed tissue selectivity, as full agonists typically stimulate prostate growth equivalently to muscle anabolism [2].

partial agonist AR T877A antiandrogen tissue selectivity

Priority Application Scenarios for 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate Procurement


In Vivo Muscle Wasting & Sarcopenia Models Requiring Anabolic Selectivity

The 67% reversal of levator ani atrophy at 1 mg/kg/day with only 21% prostate reversal makes ACP‑105 the preferred tool compound for rodent models of muscle wasting, cachexia, or sarcopenia where concomitant prostate stimulation must be minimised [1]. This selectivity profile allows clear separation of anabolic efficacy from androgenic side effects in dose‑response studies.

AR Partial‑Agonist Pharmacology & Crystallography

Because ACP‑105 is a structurally characterised partial agonist with a pEC50 of 9.0 at the AR T877A mutant—while structurally related compound‑13 is a pure antagonist—researchers can use the pair to interrogate the structural determinants of ligand‑induced AR activation [1]. This is directly applicable to X‑ray crystallography, cryo‑EM, and molecular dynamics studies of the AR ligand‑binding domain.

Metabolic Stability Benchmarking in SARM Discovery Programmes

With a human microsomal CLint of 28 μL/(min·mg) [1], ACP‑105 serves as a benchmark for optimising metabolic stability in azepane‑based SARM series. Medicinal chemistry teams can compare novel analogues against this value to gauge whether scaffold modifications improve or degrade metabolic robustness.

Equine or Human Anti‑Doping Metabolite Identification

ACP‑105 undergoes extensive phase I and phase II metabolism, generating a distinct metabolite signature. The quantitative in vitro clearance data (human CLint 28, rat 70 μL/(min·mg) [1]) provide reference values for scaling in vitro‑to‑in vivo clearance in forensic toxicology and anti‑doping analytical method development [1].

Quote Request

Request a Quote for 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.